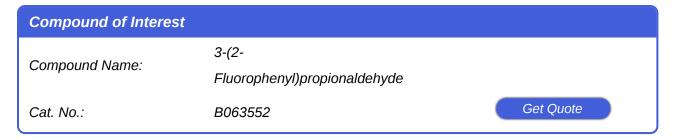


A Comparative Spectroscopic Analysis of Halogenated Phenylpropionaldehyde Analogs

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This guide provides a comparative spectroscopic analysis of halogenated phenylpropionaldehyde analogs, offering valuable data for researchers, scientists, and drug development professionals. By examining the spectral characteristics of these compounds, this document aims to facilitate their identification, characterization, and application in various scientific endeavors. The following sections detail the experimental protocols for various spectroscopic techniques and present the available data in a clear, comparative format.

Data Presentation: Spectroscopic Data of Phenylpropionaldehyde and its Analogs

The following tables summarize the available quantitative spectroscopic data for 3-phenylpropionaldehyde and its halogenated analogs. Direct comparison is facilitated by organizing the data by the type of spectroscopic analysis.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)



Compound	Ar-H (ppm)	-CHO (ppm)	-CH ₂ -CH ₂ - (ppm)	Ref.
3- Phenylpropionald ehyde	7.32-7.18 (m, 5H)	9.82 (t, J=1.3 Hz, 1H)	2.99 (t, J=7.6 Hz, 2H), 2.80 (t, J=7.6 Hz, 2H)	[1]
3-(4- Bromophenyl)pro pionaldehyde	7.41 (d, J=8.4 Hz, 2H), 7.07 (d, J=8.4 Hz, 2H)	9.81 (s, 1H)	2.91 (t, J=7.6 Hz, 2H), 2.79-2.74 (m, 2H)	[2]

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compound	C=O	Aromatic C	Aliphatic C	Ref.
3- Phenylpropionald ehyde	201.9	140.9, 128.6, 128.4, 126.3	45.3, 28.2	
Propanal	203.2	-	37.3, 6.04	[3]

Table 3: Mass Spectrometry Data



Compound	Molecular Formula	Molecular Weight (g/mol)	Key Mass Fragments (m/z)	Ref.
3-(4- Bromophenyl)pro pionaldehyde	C ₉ H ₉ BrO	213.07	211/213 [M-H] ⁻ (not detected)	[2]
3-(4- Chlorophenyl)pro panal	C ₉ H ₉ ClO	168.62	Data not available in snippet	[4]
3-(4- Fluorophenyl)pro pionaldehyde	C ₉ H ₉ FO	152.17	Data not available in snippet	[5]
3- Phenylpropionald ehyde	С9Н10О	134.18	Data not available in snippet	[6]

Table 4: Infrared (IR) Spectroscopy Data

Compound	C=O Stretch (cm ⁻¹)	C-H (aldehyde) Stretch (cm ⁻¹)	Aromatic C-H Stretch (cm ⁻¹)	Ref.
Propanal	~1740-1720	~2880-2650	-	[7]
General Aromatic Aldehyde	~1700	~2830 and ~2720	>3000	

Table 5: UV-Vis Spectroscopy Data



Compound	λmax (nm)	Solvent	Notes	Ref.
Benzene	184, 204, 256	Isooctane	The band at 256 nm is the secondary β-band.	[8][9]
Substituted Benzenes	Bathochromic shift observed	Various	The extent of the red shift depends on the substituent and its position.	[8][10]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh 5-25 mg of the solid sample for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[11]
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
- Ensure the sample is fully dissolved; vortex or gently heat if necessary.[12]
- Filter the solution through a Pasteur pipette with a glass wool plug directly into a clean NMR tube to remove any particulate matter.[11]
- If an internal standard is required for precise chemical shift calibration, a small amount of tetramethylsilane (TMS) can be added.[13]

Data Acquisition:

• Insert the NMR tube into the spectrometer's probe.



- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- For ¹H NMR, acquire the spectrum using a standard pulse-acquire sequence.
- For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

- For volatile and thermally stable compounds, Gas Chromatography (GC) is commonly used for sample introduction.[14]
- The sample is injected into the GC, where it is vaporized and separated on a capillary column.[14]
- The separated components elute from the column and enter the ion source of the mass spectrometer.
- In the EI source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[15][16][17]
- This causes the molecules to ionize and fragment.

Mass Analysis and Detection:

- The resulting positive ions (molecular ion and fragment ions) are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector measures the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy:



- Ensure the ATR crystal is clean before use.
- For liquid samples, place a small drop directly onto the crystal.[18]
- For solid samples, place a small amount of the powder or film onto the crystal and apply pressure using the built-in clamp to ensure good contact.[18]
- Record a background spectrum of the empty ATR crystal.
- Record the sample spectrum. The instrument software will automatically subtract the background to produce the final IR spectrum.

UV-Vis Spectroscopy

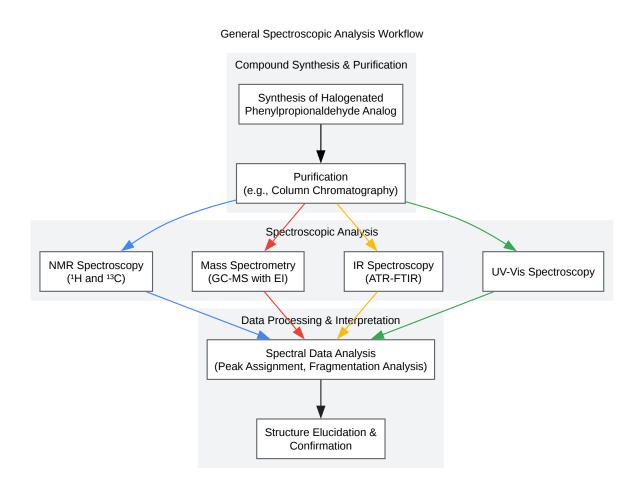
Sample Preparation and Analysis:

- Dissolve a small, accurately weighed amount of the sample in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane).
- Prepare a series of dilutions to obtain a concentration that gives an absorbance reading within the optimal range of the instrument (typically 0.1 - 1.0).
- Use a quartz cuvette for measurements in the UV region.
- Fill the cuvette with the solvent to record a baseline (blank).
- Rinse the cuvette with the sample solution before filling it for measurement.
- Place the cuvette in the spectrophotometer and record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm for aromatic compounds).[19][20]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound, such as a halogenated phenylpropional dehyde analog.





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